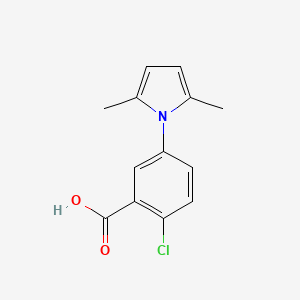

2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Description

2-Chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 247225-32-7) is a benzoic acid derivative featuring a chloro substituent at the 2-position and a 2,5-dimethylpyrrole group at the 5-position of the benzene ring. It is synthesized via a Paal-Knorr reaction between 2-amino-5-chlorobenzoic acid and 2,5-hexanedione in toluene, yielding a red powder with a 15% purification efficiency using 55% acetonitrile in preparative HPLC . The compound’s molecular formula is C₁₃H₁₁ClNO₂, with a calculated molar mass of 248.69 g/mol.

Properties

IUPAC Name |

2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(7-10)13(16)17/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMKAGTWPRBWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247225-32-7 | |

| Record name | 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.

Introduction of the Chloro Group: Chlorination of the benzoic acid derivative is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Coupling Reaction: The final step involves coupling the 2,5-dimethylpyrrole with the chlorinated benzoic acid derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like cesium carbonate are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Introduction to 2-Chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid

This compound is a compound of interest in various fields of research, particularly in medicinal chemistry and material science. Its unique structural features, including the presence of a chloro group and a pyrrole moiety, contribute to its biological activity and potential applications.

Molecular Formula

- C : 13

- H : 12

- Cl : 1

- N : 1

- O : 2

Structural Representation

The compound can be represented by the following structural formula:

Physical Properties

The compound exhibits specific physical properties that are crucial for its applications in various fields. The predicted collision cross-section values for different adducts are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 250.06293 | 153.4 |

| [M+Na]+ | 272.04487 | 167.9 |

| [M-H]- | 248.04837 | 156.1 |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows for interactions with biological targets involved in cancer progression.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, such as pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism. The IC50 value for PKM2 inhibition was reported to be at pH 7.2 and a temperature of 27°C .

Material Science

The compound's unique chemical properties also make it suitable for applications in material science:

- Polymer Chemistry : Its functional groups can be utilized to synthesize polymers with specific characteristics, enhancing their mechanical and thermal properties.

- Coatings and Adhesives : The presence of the chloro group may improve adhesion properties in coatings, making it valuable in industrial applications.

Case Study 1: Anticancer Research

A study conducted at Beth Israel Deaconess Medical Center explored the anticancer properties of various compounds, including this compound. The research focused on its ability to inhibit PKM2, a key enzyme involved in cancer cell metabolism.

Case Study 2: Polymer Synthesis

In a recent investigation published in a peer-reviewed journal, researchers synthesized new polymeric materials incorporating this compound as a comonomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogues differ in substituents on the benzene or pyrrole rings, significantly altering properties such as acidity, solubility, and molecular interactions.

Table 1: Structural and Physical Properties Comparison

*Estimated pKa for the target compound based on electron-withdrawing chloro and electron-donating dimethylpyrrole effects. Benzoic acid (pKa ~4.2) is further acidified by the chloro group.

Key Observations :

- Formyl Derivative : The addition of a formyl group to the pyrrole ring increases molar mass (277.7 g/mol) and acidity (pKa 2.36) compared to the target compound. The formyl group’s electron-withdrawing nature enhances acidity, while the higher boiling point (475.2°C) suggests reduced volatility.

- Cyclopropylamino Derivative : The cyclopropylamino group replaces chloro, introducing a basic amine that may enhance solubility and target binding in enzymatic assays.

Key Findings :

- Dioxo-pyrrole Reference : A structurally distinct analogue with a 2,5-dioxo-pyrrole and chlorophenyl group exhibited a docking score of -31.5 kcal/mol against GSK-3β, weaker than phytocompounds like ecdysterone (-63.87 kcal/mol). This highlights the importance of pyrrole substitution in binding affinity.

- Cyclopropylamino Derivative : Predicted to inhibit protein tyrosine phosphatase 1B (PTP 1B), a target for diabetes therapeutics, due to favorable interactions from the cyclopropylamino group.

Biological Activity

2-Chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a compound with the CAS number 247225-32-7, has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and other relevant effects based on recent research findings.

The molecular formula of this compound is C13H12ClNO2, with a molecular weight of approximately 249.70 g/mol. The compound features a pyrrole ring, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClNO2 |

| Molecular Weight | 249.70 g/mol |

| CAS Number | 247225-32-7 |

Antibacterial Properties

Research indicates that compounds containing pyrrole moieties often exhibit significant antibacterial activity. For instance, studies have shown that similar pyrrole derivatives possess minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity of this compound has not been extensively documented; however, it can be inferred from related compounds that it may also exhibit notable antibacterial effects.

In a comparative study of pyrrole derivatives, compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against S. aureus, with some derivatives showing even lower MICs against methicillin-resistant strains (MRSA) . This suggests that this compound could potentially be effective against resistant bacterial strains.

Cytotoxicity

The cytotoxic effects of pyrrole-containing compounds have been documented in various studies. For example, certain derivatives have shown preferential suppression of rapidly dividing cancer cells compared to slower-growing fibroblasts . While specific data on the cytotoxicity of this compound is limited, the structural similarities to other active compounds suggest potential for further investigation in cancer research.

Other Biological Activities

Beyond antibacterial and cytotoxic properties, pyrrole derivatives are often explored for anti-inflammatory and antitumor activities. The presence of the pyrrole ring can facilitate interactions with biological targets involved in these pathways .

Study on Antibacterial Activity

A study focused on the synthesis and evaluation of various pyrrole derivatives revealed that certain compounds exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The research highlighted the importance of structural modifications in enhancing biological activity.

Cytotoxic Evaluation

Another study evaluated the antiproliferative activities of indolylquinazolinones, which share structural features with pyrrole derivatives. These compounds showed substantial activity against several cancer cell lines, emphasizing the potential role of nitrogen heterocycles in drug development .

Q & A

Basic: What synthetic routes are recommended for preparing 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, and what reaction conditions are critical?

Methodological Answer:

The synthesis typically involves coupling 2,5-dimethylpyrrole with a benzoic acid derivative. A common approach uses coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF under cold conditions to minimize side reactions . Alternative routes may involve ethyl 4-aminobenzoate intermediates reacted with HCl gas, followed by cyclization. Key considerations include:

- Temperature control : Reactions are often conducted at 0–5°C to prevent decomposition.

- Solvent choice : Polar aprotic solvents like DMF enhance reagent solubility.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : The pyrrole ring protons (δ 6.0–6.5 ppm) and methyl groups (δ 2.2–2.5 ppm) are diagnostic. The benzoic acid proton (COOH) may appear as a broad singlet at δ 12–13 ppm but is often absent in D2O-exchanged samples. Aromatic protons in the benzoic acid moiety typically resonate at δ 7.5–8.5 ppm .

- FTIR : Key peaks include the carboxylic acid O–H stretch (~2500–3300 cm⁻¹, broad), C=O stretch (~1680–1700 cm⁻¹), and pyrrole ring C–N stretches (~1450–1500 cm⁻¹) .

- HRMS : Confirm the molecular ion peak ([M+H]+ at m/z 215.25) and fragmentation patterns to validate the structure .

Advanced: How can substitution reactions on the pyrrole ring be optimized to enhance reactivity while minimizing side products?

Methodological Answer:

- Electrophilic Substitution : The pyrrole ring’s electron-rich nature facilitates electrophilic substitution at the 3-position. Use mild Lewis acids (e.g., FeCl₃) to direct reactivity and avoid overhalogenation .

- Protecting Groups : Temporarily protect the carboxylic acid group (e.g., methyl ester formation) to prevent unwanted side reactions during pyrrole functionalization .

- Reaction Monitoring : Use TLC or in-situ IR to track progress and terminate reactions before byproduct formation (e.g., di-substitution or oxidation).

Advanced: How should researchers resolve conflicting spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., NOESY NMR for spatial proximity, HSQC for C–H coupling) to confirm substituent positions .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

- X-ray Crystallography : If crystalline derivatives are obtainable, resolve ambiguities via single-crystal analysis (e.g., as demonstrated for structurally related compounds in ) .

Advanced: What computational strategies predict the compound’s interaction with biological targets, and how can these be validated?

Methodological Answer:

- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with enzymes (e.g., cyclooxygenase or kinases). Prioritize docking poses with hydrogen bonding to the carboxylic acid group and π-π stacking with the pyrrole ring .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability in physiological conditions (e.g., solvation effects).

- Experimental Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) to refine models .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Characterization : Isolate and purify intermediates (e.g., ester precursors) to avoid cumulative impurities. reports 47% yields for analogous compounds, highlighting the need for optimized stepwise protocols .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .

- Scale-Down Optimization : Use microreactors or flow chemistry to identify optimal conditions (e.g., residence time, temperature) before scaling up .

Advanced: What are the implications of steric and electronic effects on the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Steric Effects : The 2,5-dimethyl groups on the pyrrole ring hinder electrophilic attack at adjacent positions, directing reactivity to the benzoic acid moiety for derivatization (e.g., amide formation) .

- Electronic Effects : The electron-withdrawing carboxylic acid group deactivates the benzene ring, making nucleophilic substitution challenging. Activate the ring via nitro or halogen substituents for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.